molecular formula C12H15N3 B8630157 5,7-diethyl-1,8-naphthyridin-2-amine

5,7-diethyl-1,8-naphthyridin-2-amine

Cat. No.: B8630157
M. Wt: 201.27 g/mol
InChI Key: QCEAQRJABCXQRI-UHFFFAOYSA-N
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Description

5,7-diethyl-1,8-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthyridine core with ethyl groups at the 5 and 7 positions and an amino group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 5,7-diethyl-1,8-naphthyridin-2-amine, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for 1,8-naphthyridines often involve metal-catalyzed synthesis and ring expansion reactions. These methods are designed to be eco-friendly, safe, and atom-economical .

Chemical Reactions Analysis

Types of Reactions

5,7-diethyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines .

Scientific Research Applications

5,7-diethyl-1,8-naphthyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-diethyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-diethyl-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups at the 5 and 7 positions may enhance its lipophilicity and ability to interact with biological membranes .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

5,7-diethyl-1,8-naphthyridin-2-amine

InChI

InChI=1S/C12H15N3/c1-3-8-7-9(4-2)14-12-10(8)5-6-11(13)15-12/h5-7H,3-4H2,1-2H3,(H2,13,14,15)

InChI Key

QCEAQRJABCXQRI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC2=C1C=CC(=N2)N)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 50 ml. of 85% phosphoric acid is added with stirring 2,6-diaminopyridine (6.55 g., 0.06 mole) followed by 3,5-heptanedione (7.7 g., 0.06 mole). The mixture is heated on the steam bath under nitrogen atmosphere for 16 hours. The reaction mixture is poured into crushed ice and neutralized with concentrated ammonium hydroxide and extracted with methylene chloride (3×250 ml.). The combined extracts are dried, filtered and concentrated in vacuo. Crystallization of the residue from ethyl acetate affords 2-amino-5,7-diethyl-1,8-naphthyridine melting at 187°-189° C.
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6.55 g
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7.7 g
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